7-O-Acetyllycopsamine N-oxide

Description

Contextualization as a Pyrrolizidine (B1209537) Alkaloid N-oxide

7-O-Acetyllycopsamine N-oxide belongs to the large and diverse group of pyrrolizidine alkaloids (PAs), which are secondary metabolites produced by plants, primarily as a defense mechanism against herbivores. wikipedia.orgnih.gov PAs are characterized by a core structure of pyrrolizidine, a bicyclic system composed of two fused five-membered rings with a nitrogen atom at the bridgehead. nih.gov

Chemically, PAs are typically esters, formed from a necine base (the pyrrolizidine core with hydroxyl groups) and one or more necic acids. phytolab.com They can be classified into different types, such as senecionine-type, triangularine-type, and lycopsamine-type, based on their structural features. nih.govphytolab.com this compound falls under the lycopsamine-type, which are open-chain mono- or diesters. nih.govphytolab.com

The "N-oxide" designation indicates that the nitrogen atom in the pyrrolizidine ring has been oxidized. nih.gov In many plants, PAs are predominantly found in their N-oxide form, which is more polar and water-soluble than the corresponding tertiary amine (free base) form. nih.govarizona.edu This N-oxidation is thought to be important for the transport and storage of these alkaloids within the plant. nih.gov The conversion between the free base and the N-oxide form can occur within the plant. arizona.edu

The base structure, 7-acetyllycopsamine (B1675738), is an ester of the necine base retronecine (B1221780) and a necic acid, which is then acetylated at the C7 position. researchgate.net The N-oxide form is created by the oxidation of the nitrogen atom in the retronecine core.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 685132-58-5 sigmaaldrich.comcfmot.dechemfaces.com |

| Molecular Formula | C₁₇H₂₇NO₇ sigmaaldrich.comcfmot.dechemfaces.com |

| Molecular Weight | 357.40 g/mol cfmot.declinisciences.com |

| Synonyms | Lycopsamine (B1675737) 1-acetate N-oxide sigmaaldrich.com |

Overview of its Occurrence in Botanical Sources

This compound, along with its corresponding free base, has been identified in a range of plant species, particularly within the Boraginaceae (borage) family. mdpi.comphytolab.com This family is well-known for producing a wide variety of pyrrolizidine alkaloids. phytolab.commdpi.com

Research has documented the presence of 7-O-acetyllycopsamine and its N-oxide in several genera of the Boraginaceae family. These include:

Symphytum (Comfrey): Species within this genus, such as Symphytum officinale, are known to contain a mixture of PAs, including lycopsamine, intermedine (B191556), and their acetylated derivatives and N-oxides. nih.govplantaanalytica.com

Anchusa (Alkanet): This genus is another source of various PAs, including this compound. phytolab.com

Borago (Borage): Plants like Borago officinalis have been found to contain several PAs, with some studies identifying acetyllycopsamine. phytolab.comresearchgate.net

Amsinckia (Fiddlenecks): This genus is also listed as a botanical source of this compound. phytolab.com

Cynoglossum (Hound's Tongue): While specific mention of this compound in all Cynoglossum species is not consistently detailed, the genus is a known producer of a diverse array of PAs and their N-oxides. arizona.eduafricaresearchconnects.comfrontiersin.orgnih.gov

The presence of this compound has also been noted in other plant families. For instance, it has been detected in species belonging to the Asteraceae (aster) family, such as in the genus Ageratum. scielo.br Specifically, aqueous extracts of Ageratum conyzoides have been shown to contain acetyl-lycopsamine and its N-oxide. scielo.br

Table 2: Botanical Sources of this compound

| Family | Genus | Species (Example) |

|---|---|---|

| Boraginaceae | Symphytum | Symphytum officinale phytolab.comnih.gov |

| Anchusa | Anchusa sp. phytolab.com | |

| Borago | Borago officinalis phytolab.comresearchgate.net | |

| Amsinckia | Amsinckia sp. phytolab.com | |

| Cynoglossum | Cynoglossum officinale arizona.eduafricaresearchconnects.com | |

| Asteraceae | Ageratum | Ageratum conyzoides scielo.br |

The concentration and specific profile of PAs, including this compound, can vary significantly depending on the plant species, the part of the plant (e.g., leaves, roots), and the developmental stage of the plant. arizona.edunih.gov For example, in houndstongue (Cynoglossum officinale), PA levels are generally highest in immature plant tissues. arizona.edu

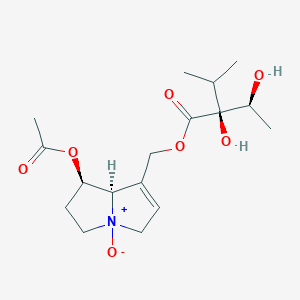

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H27NO7 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C17H27NO7/c1-10(2)17(22,11(3)19)16(21)24-9-13-5-7-18(23)8-6-14(15(13)18)25-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14+,15+,17-,18?/m0/s1 |

InChI Key |

LQRKAEIDKZNCJO-RASWQUIPSA-N |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)OC(=O)C)[O-])O)O |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)OC(=O)C)[O-])O |

Origin of Product |

United States |

Structural Characterization and Stereochemistry

Elucidation of its Molecular Architecture

The molecular formula of 7-O-Acetyllycopsamine N-oxide is C₁₇H₂₇NO₇. chemfaces.com The structure consists of a necine base, which is a bicyclic pyrrolizidine (B1209537) core, esterified with two different acid moieties. Specifically, it is the N-oxide form of 7-acetyllycopsamine (B1675738). The core structure is a retronecine-type necine base. mjcce.org.mk This base is esterified at the C-7 hydroxyl group with an acetyl group and at the C-9 position with viridifloric acid. The N-oxide functional group is located at the nitrogen atom of the pyrrolizidine ring system. mdpi.com

The elucidation of this complex structure has been achieved through various analytical techniques. Mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS/MS), has been instrumental in identifying this compound in plant extracts and other samples. frontiersin.orgmdpi.com The fragmentation patterns observed in mass spectra provide key information about the different components of the molecule, such as the loss of the acetyl group or fragments characteristic of the necine base. mjcce.org.mk Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, has been crucial for confirming the precise connectivity of atoms and the stereochemistry of the molecule. researchgate.net

The primary synthetic route to its parent compound, 7-acetyllycopsamine, involves the acetylation of lycopsamine (B1675737). Subsequent oxidation of the nitrogen atom leads to the formation of the N-oxide.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | [(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate 4-oxide |

| Molecular Formula | C₁₇H₂₇NO₇ |

| Molecular Weight | 357.40 g/mol |

| CAS Number | 685132-58-5 chemfaces.com |

Stereochemical Considerations within Pyrrolizidine Alkaloid Frameworks

Pyrrolizidine alkaloids are characterized by a high degree of stereoisomerism, which significantly influences their biological activity. The core pyrrolizidine ring system contains chiral centers, as do the necic acid side chains. In the case of this compound, the stereochemistry at the C-7 position of the necine base is of particular importance. thieme-connect.com

The reaction mechanism of nucleophilic substitution at the C7 atom can proceed via an SN1 or SN2 pathway. researchgate.net An SN1 mechanism would lead to a racemic mixture due to the formation of a planar carbocation intermediate. researchgate.net In contrast, an SN2 mechanism would result in an inversion of stereochemistry at the C7 atom. researchgate.net Experimental evidence suggests that the deacetylation of this compound to lycopsamine N-oxide does not proceed via a simple SN1 or SN2 reaction at the C7 atom. researchgate.net

Relationship to Structurally Analogous Pyrrolizidine Alkaloids and Their N-oxides

This compound is closely related to a number of other pyrrolizidine alkaloids and their N-oxides. Understanding these relationships is key to predicting their occurrence and potential for co-occurrence in various plant species.

Lycopsamine and Lycopsamine N-oxide: this compound is the acetylated and N-oxidized derivative of lycopsamine. Lycopsamine and its N-oxide are frequently found alongside this compound in plants of the Boraginaceae family, such as those from the genera Symphytum, Amsinckia, Anchusa, and Mertensia. mdpi.comphytolab.commdpi.com

Intermedine (B191556) and its derivatives: Intermedine is a stereoisomer of lycopsamine. Consequently, 7-O-acetylintermedine and its N-oxide are stereoisomers of 7-O-acetyllycopsamine and its N-oxide. These compounds often co-occur, presenting analytical challenges in their separation and quantification. researchgate.netnih.gov

Echinatine and Rinderine (B1680642): These are another pair of stereoisomeric PAs that are structurally similar to lycopsamine and intermedine. They belong to the heliotridine-based PAs, differing in the stereochemistry of the necine base. researchgate.net

Other Acetylated PAs: The presence of an acetyl group at the C-7 position is a common feature in some PAs. For example, 7-acetylintermedine (B1226797) is the corresponding acetylated derivative of intermedine.

The presence of the N-oxide group generally renders the PA molecule more water-soluble and is often considered a detoxification product in the plant. mdpi.com However, these N-oxides can be reduced back to the parent tertiary amine alkaloid in the digestive tracts of herbivores, regenerating the potentially toxic compound. thieme-connect.com

Table 2: Structurally Related Pyrrolizidine Alkaloids

| Compound Name | Relationship to this compound | Key Structural Difference |

| Lycopsamine | Parent compound (de-acetylated, de-oxygenated) | Lacks acetyl group and N-oxide |

| Lycopsamine N-oxide | De-acetylated form | Lacks acetyl group |

| 7-Acetyllycopsamine | Parent compound (de-oxygenated) | Lacks N-oxide |

| Intermedine | Stereoisomer of lycopsamine | Stereochemistry of the necic acid |

| 7-Acetylintermedine | Stereoisomer of 7-acetyllycopsamine | Stereochemistry of the necic acid |

| 7-Acetylintermedine N-oxide | Stereoisomer | Stereochemistry of the necic acid |

| Echinatine | Heliotridine-based analogue | Different necine base stereochemistry |

| Rinderine | Heliotridine-based analogue | Different necine base stereochemistry |

The study of this compound and its structural analogues is an active area of research, driven by the need to understand the distribution and potential risks associated with these compounds in the food chain and herbal remedies. frontiersin.orgresearchgate.netmdpi.comnih.gov

Natural Abundance and Botanical Distribution Studies

Quantification in Specific Plant Species (e.g., Symphytum officinale, Echium plantagineum, Mertensia spp., Arnebia spp.)

7-O-Acetyllycopsamine N-oxide has been identified and quantified in several species of the Boraginaceae family. In Symphytum officinale (comfrey), this compound is one of numerous pyrrolizidine (B1209537) alkaloids (PAs) found in the roots. nih.govresearchgate.net While specific quantification for this particular N-oxide is not extensively detailed in all studies, the total PA content in comfrey (B1233415) roots can be substantial. researchgate.net One study noted the presence of 7-acetyllycopsamine (B1675738) N-oxide among twenty-three PAs identified in S. officinale roots. nih.gov

In the genus Echium, 7-O-acetyllycopsamine/intermedine-N-oxide has been detected in Echium plantagineum. In glasshouse-grown plants of this species, it was among the three most abundant PANOs. Current time information in لواء قصبة اربد, JO. However, in field conditions, its abundance can be lower compared to other PANOs. nih.gov

Studies on Mertensia species have provided specific quantitative data. In the herbs of Mertensia stylosa and Mertensia serrulata, lycopsamine (B1675737) N-oxide 7-O-acetate (an isomer of this compound) was found in trace amounts.

The genus Arnebia has also been investigated for its PA content. In Arnebia guttata, 7-acetyllycopsamine N-oxide has been identified, and methods for its simultaneous determination with other PAs have been developed. However, in a study of Arnebia euchroma, 7-acetyllycopsamine and its N-oxide were not detected.

The table below summarizes the presence of this compound and its isomers in the specified plant species.

| Plant Species | Compound | Plant Part | Amount |

| Mertensia stylosa | Lycopsamine N-oxide 7-O-acetate | Herb | Trace |

| Mertensia serrulata | Lycopsamine N-oxide 7-O-acetate | Herb | Trace |

| Arnebia guttata | 7-Acetyllycopsamine N-oxide | Not specified | Present |

| Arnebia euchroma | 7-Acetyllycopsamine N-oxide | Not specified | Not Detected |

Variability Across Plant Parts and Phenological Stages

The concentration of this compound and other PANOs can vary significantly between different parts of a plant and throughout its life cycle. In Symphytum officinale, the concentration of total PAs is considerably higher in the roots compared to the leaves. nih.gov Specifically, the content of acetyllycopsamine and acetylintermedine is reported to be 8- and 11-times lower in the leaves than in the roots, respectively. nih.gov

In Echium plantagineum, the abundance of 7-O-acetyllycopsamine/intermedine-N-oxide shows variability across different growth stages. One study found that the levels of this compound, along with its non-oxidized form, were among the least abundant PANOs at both the rosette and flowering stages and that their concentrations significantly decreased as the plant matured. nih.gov This is in contrast to other PANOs like echimidine-N-oxide, which increased with plant maturation. nih.gov Another study on E. plantagineum noted a higher proportion of acetylated PANO in the flower heads relative to the leaves, suggesting a differential accumulation in reproductive tissues. usda.gov

The following table illustrates the relative abundance of 7-O-Acetyllycopsamine/intermedine (B191556) N-oxide in Echium plantagineum at different phenological stages.

| Phenological Stage | Relative Abundance of 7-O-Acetyllycopsamine/intermedine N-oxide |

| Seedling | Higher than rosette and flowering stages |

| Rosette | Lower than seedling stage |

| Flowering | Lower than seedling stage |

Co-occurrence with Other Pyrrolizidine Alkaloids and Their N-oxides

This compound is consistently found alongside a complex mixture of other PAs and their N-oxides. In Symphytum officinale roots, it co-occurs with a wide array of PAs, including intermedine, lycopsamine, their N-oxides, 7-acetylintermedine (B1226797), symphytine (B1681198), and symphytine N-oxide, among others. nih.govresearchgate.net The PA profile of comfrey leaves is generally less complex, with intermedine, lycopsamine, and their respective N-oxides being the predominant compounds. nih.gov

In Echium plantagineum, 7-O-acetyllycopsamine/intermedine-N-oxide is part of a PA profile that includes echimidine-N-oxide, echiumine-N-oxide, and lycopsamine-N-oxide as major components, particularly in the foliage. Current time information in لواء قصبة اربد, JO.nih.gov The specific composition of these alkaloids can vary depending on environmental conditions and the plant's geographic origin.

The investigation of Mertensia stylosa and Mertensia serrulata revealed that lycopsamine N-oxide 7-O-acetate co-exists with lycopsamine, lycopsamine N-oxide, and lycopsamine 7-O-acetate.

In Arnebia guttata, 7-acetyllycopsamine N-oxide is found with other PAs such as intermedine, lycopsamine, and their N-oxides.

The table below lists the major co-occurring PAs and PANOs with this compound in the studied plant species.

| Plant Species | Major Co-occurring Pyrrolizidine Alkaloids and their N-oxides |

| Symphytum officinale | Intermedine, Lycopsamine, Intermedine N-oxide, Lycopsamine N-oxide, 7-Acetylintermedine, Symphytine, Symphytine N-oxide |

| Echium plantagineum | Echimidine (B1671080) N-oxide, Echiumine N-oxide, Lycopsamine N-oxide |

| Mertensia stylosa | Lycopsamine, Lycopsamine N-oxide, Lycopsamine 7-O-acetate |

| Mertensia serrulata | Lycopsamine, Lycopsamine N-oxide, Lycopsamine 7-O-acetate |

| Arnebia guttata | Intermedine, Lycopsamine, Intermedine N-oxide, Lycopsamine N-oxide |

Biosynthetic Pathways and Precursor Incorporation

Elucidation of the Core Pyrrolizidine (B1209537) Alkaloid Biosynthetic Pathway Leading to the Necine Base

The foundational structure of all pyrrolizidine alkaloids is the necine base. rsc.org Its biosynthesis starts with the amino acids L-arginine or L-ornithine. encyclopedia.pubuvic.ca These precursors are converted to putrescine, a diamine that serves as a central building block. rsc.orgencyclopedia.pubcore.ac.uk

The first committed step in the pathway is catalyzed by the enzyme homospermidine synthase (HSS). nih.govoup.comnih.gov This enzyme facilitates the condensation of two molecules of putrescine (one of which is derived from spermidine) to form homospermidine. rsc.orgnih.gov The gene for HSS is believed to have evolved independently on multiple occasions from the gene for deoxyhypusine (B1670255) synthase, an enzyme involved in primary metabolism. rsc.orgoup.com

Following the formation of homospermidine, a series of oxidation and cyclization reactions occur. nih.gov This cascade is initiated by the oxidation of homospermidine, which leads to the formation of an aldehyde that spontaneously cyclizes to form the pyrrolizidine ring. rsc.orgnih.gov Subsequent reduction, desaturation, and hydroxylation steps yield the specific necine base. nih.gov In the case of lycopsamine-type alkaloids, the necine base is typically retronecine (B1221780). mdpi.com

| Stage | Precursor/Intermediate | Key Enzyme | Product |

| Initiation | L-Arginine / L-Ornithine | Arginine/Ornithine Decarboxylase | Putrescine |

| First Committed Step | Putrescine + Spermidine | Homospermidine Synthase (HSS) | Homospermidine |

| Cyclization & Modification | Homospermidine | Diamine Oxidases, Dehydrogenases | Retronecine (Necine Base) |

Enzymatic Steps in Esterification with Necic Acids

Once the necine base is formed, it undergoes esterification with one or more necic acids. numberanalytics.comnih.gov These acids are themselves products of distinct biosynthetic pathways, often originating from common amino acids. encyclopedia.pubnih.gov For lycopsamine-type PAs, the necic acids are typically derived from L-isoleucine. encyclopedia.pubnih.gov

7-O-Acetyllycopsamine is a diester, meaning two acid moieties are attached to the necine base. nih.gov The structure consists of:

A C7 necic acid, such as viridifloric acid or its stereoisomer, trachelanthic acid. nih.gov

An acetyl group (derived from acetic acid) at the C-7 position of the necine base. nih.govnih.gov

The esterification process is catalyzed by specific acyltransferases, which transfer the activated necic acids to the hydroxyl groups of the necine base. nih.gov While the exact enzymes for each step in 7-O-Acetyllycopsamine formation are not fully characterized, research suggests the involvement of enzymes from the BAHD acyltransferase family. nih.gov The sequence of these esterification events—whether the C9 position is esterified before the C7 position is acetylated—can vary. uni-kiel.de

| Component | Chemical Name | Biosynthetic Origin |

| Necine Base | Retronecine | Derived from Ornithine/Arginine |

| Necic Acid 1 (at C9) | Viridifloric acid / Trachelanthic acid | Derived from L-Isoleucine |

| Necic Acid 2 (at C7) | Acetic acid | Primary Metabolism |

N-Oxidation Mechanisms in Planta

The final step in the biosynthesis of many PAs in planta is N-oxidation. encyclopedia.pubmdpi.com The tertiary nitrogen atom of the pyrrolizidine ring is oxidized to form the corresponding N-oxide. encyclopedia.pubmdpi.com In most PA-producing plants, the alkaloids are predominantly stored and transported in this N-oxide form. uvic.camdpi.com Exceptions have been noted in the seeds of some Crotalaria species and the leaves of Crassocephalum crepidioides. mdpi.com

This conversion is an enzymatic process. nih.gov The resulting N-oxides are significantly more water-soluble than their tertiary amine (free base) counterparts. mdpi.comnih.gov This property facilitates their transport through the plant's vascular system and their storage in aqueous compartments like the vacuole. rsc.org While the N-oxide form is considered less toxic, it can be reduced back to the toxic tertiary amine form, for instance, in the digestive tract of an herbivore. uvic.cafrontiersin.org The N-oxidation of retronecine- and heliotridine-type PAs is a common modification, whereas otonecine-type PAs cannot be N-oxidized because their nitrogen atom is methylated. mdpi.comnih.gov

Localization of Biosynthesis within Plant Tissues

The biosynthesis of pyrrolizidine alkaloids is not ubiquitous throughout the plant but is instead localized to specific tissues and cell types. oup.comnih.gov For a wide range of PA-producing species across different families, including Asteraceae and Boraginaceae, the primary site of synthesis is the roots. oup.comnih.gov

Tracer experiments and immunolocalization of the key enzyme, homospermidine synthase (HSS), have provided detailed insights into the specific cellular locations of biosynthesis.

In Symphytum officinale (comfrey), a known producer of lycopsamine-type alkaloids, HSS is expressed in the endodermis of the roots. oup.com

In species of Senecio (Asteraceae), HSS expression is found in the endodermis and adjacent root cortex parenchyma cells. nih.govoup.com

In Eupatorium cannabinum (Asteraceae), HSS is active in the root cortex but not the endodermis. nih.gov

A common theme is the proximity of these biosynthetic sites to vascular tissues, particularly the phloem, which facilitates the transport of the synthesized PAs (as N-oxides) from the roots to other parts of the plant, such as the shoots and flowers. uvic.caoup.comoup.com

Interestingly, some plants can establish a second site of PA biosynthesis. In comfrey (B1233415) (Symphytum officinale), HSS expression is activated in the bundle sheath cells of young leaves when the plant begins to develop inflorescences. oup.com This secondary activation leads to a significant increase in PA concentrations in the flowers, providing enhanced chemical defense for the plant's reproductive structures. oup.com

| Plant Family | Genus/Species | Primary Site of HSS Expression | Cell Type |

| Boraginaceae | Symphytum officinale | Roots, Leaves (floral stage) | Endodermis, Bundle Sheath Cells |

| Boraginaceae | Cynoglossum officinale | Roots | Endodermis, Pericycle |

| Asteraceae | Senecio spp. | Roots | Endodermis, Cortex Parenchyma |

| Asteraceae | Eupatorium cannabinum | Roots | Root Cortex |

| Orchidaceae | Phalaenopsis spp. | Root Tips, Flower Buds | Meristematic Cells |

Chemical Synthesis and Derivatization Strategies

Approaches to Total Synthesis of Pyrrolizidine (B1209537) Alkaloid N-oxides

The total synthesis of pyrrolizidine alkaloid N-oxides is a challenging endeavor due to the stereochemical complexity of the necine base and the ester side chains. Researchers have developed various methodologies to construct the bicyclic pyrrolizidine core and subsequently introduce the necessary functional groups.

Key strategies in the total synthesis of pyrrolizidine alkaloids often involve:

Iminium and N-acyliminium Cation Cyclizations: Mild oxidative methods can generate iminium and N-acyliminium cations, which then undergo stereocontrolled Mannich cyclization to produce highly functionalized piperidines, key intermediates for pyrrolizidine alkaloid synthesis. grantome.com

Photoreactions of Pyridinium Salts: This method can produce highly functionalized 4-aminocyclopentenes with a high degree of stereo- and regiochemical control, which can then be further elaborated into the pyrrolizidine skeleton. grantome.com

[3+2]-Annulation Reactions: A highly stereoselective [3+2]-annulation reaction between N-Ts-α-amino aldehydes and 1,3-bis(silyl)propenes allows for the construction of densely functionalized pyrrolidines, which are precursors to pyrrolizidine alkaloids. diva-portal.org

Ring-Closing Metathesis (RCM): This powerful reaction has been utilized to form the pyrrolizidine skeleton from acyclic precursors. researchgate.net

Rhodium Carbenoid-Initiated Reactions: Tandem reactions, such as a rhodium carbenoid-initiated Claisen rearrangement followed by a researchgate.net allyl shift, have been employed in the enantioselective synthesis of the acid components of pyrrolizidine alkaloids. johnwoodgroup.com

Once the pyrrolizidine alkaloid is synthesized, N-oxidation is typically achieved using oxidizing agents like hydrogen peroxide or other peroxides, often in the presence of a catalyst, to yield the corresponding N-oxide. nih.gov The synthesis of various pyrrolizidine alkaloid N-oxides, including indicine (B129459) N-oxide and analogues of lycopsamine (B1675737) N-oxide, has been reported through the oxidation of the parent alkaloids. nih.gov

Semi-synthetic Routes to 7-O-Acetyllycopsamine N-oxide (e.g., Acetylation of Lycopsamine)

A more common and practical approach to obtaining this compound is through the semi-synthesis from a readily available precursor, such as lycopsamine. This process typically involves two main steps: acetylation and N-oxidation.

The primary route for the semi-synthesis is the acetylation of lycopsamine. This reaction involves the nucleophilic attack of the C7-hydroxyl group of lycopsamine on an acetylating agent, most commonly acetic anhydride, in the presence of a base like pyridine. The base serves to neutralize the acetic acid byproduct.

Challenges in this synthesis include the potential for non-selective acetylation, leading to the formation of 3'-acetyl and 7,9-diacetyl derivatives, which necessitates purification using techniques like HPLC. To address this, protecting-group strategies, for instance using tert-butyldimethylsilyl groups, can be employed to prevent unwanted side reactions.

Recent advancements have explored biocatalytic approaches using immobilized lipases, such as Candida antarctica Lipase B, for regioselective acetylation. This method offers high conversion rates and selectivity, reducing side reactions and simplifying purification, although the cost of the catalyst can be a limiting factor for industrial-scale production.

Following acetylation to produce 7-O-acetyllycopsamine, the final step is N-oxidation to yield this compound. This is typically achieved using standard oxidizing agents like hydrogen peroxide.

Chemical Transformations and Reaction Mechanisms (e.g., Deacetylation, N-Oxidation/Reduction)

This compound can undergo several chemical transformations, with deacetylation and N-oxide reduction being particularly significant.

Deacetylation: The acetyl group at the C7 position can be removed through hydrolysis, a process known as deacetylation, to yield lycopsamine N-oxide. This reaction can occur under alkaline conditions. researchgate.net A proposed mechanism involves the addition of a methanolate anion (formed from methanol (B129727) under basic conditions) to the carbonyl carbon of the acetyl group. This forms an anionic intermediate, which then releases methyl acetate (B1210297) to give the deacetylated product. researchgate.net It has been observed that during sample extraction and SPE clean-up procedures, this compound can be deacetylated to lycopsamine N-oxide. tum.de

N-Oxidation and Reduction: The interconversion between the N-oxide and the tertiary amine form of pyrrolizidine alkaloids is a crucial aspect of their chemistry.

N-Oxidation: The conversion of the parent pyrrolizidine alkaloid, 7-O-acetyllycopsamine, to its N-oxide is an oxidation reaction. In biological systems, this is often carried out by cytochrome P450 enzymes. uvic.ca Exogenously applied senecionine (B1681732) has been shown to be rapidly N-oxidized in plants. nih.gov

N-Oxide Reduction: The N-oxide form can be reduced back to the parent tertiary amine. uvic.ca This reduction can occur in the gut of herbivores after ingestion. uvic.ca Chemically, this reduction can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst. The reduction of N-oxides can lead to a significant increase in the measurable concentration of the parent pyrrolizidine alkaloids in analytical samples. cambridge.org

The redox state of the chemical environment can influence the equilibrium between the N-oxide and the parent alkaloid. thieme-connect.com Under oxidative conditions, the reduction of the N-oxide is inhibited, while under hypoxic conditions, the formation of other metabolites can be decreased. nih.gov

Regioselective and Stereochemical Control in Synthesis

Controlling regioselectivity and stereochemistry is paramount in the synthesis of pyrrolizidine alkaloids and their derivatives due to the presence of multiple chiral centers and functional groups.

Regioselectivity: In the semi-synthesis of this compound from lycopsamine, regioselectivity is crucial to ensure that acetylation occurs specifically at the C7-hydroxyl group. The use of biocatalytic methods with enzymes like immobilized lipases has shown high regioselectivity for this transformation. In total synthesis, various strategies are employed to control the installation of functional groups at specific positions of the pyrrolizidine ring and the necic acid moieties. For instance, the regiospecific coupling of necic acid derivatives to the C-9 position of retronecine (B1221780) has been demonstrated. nih.gov

Stereochemical Control: The pyrrolizidine alkaloid core contains several stereocenters, and their precise arrangement is critical for the compound's identity and biological activity. The synthesis of these alkaloids often employs stereocontrolled reactions to establish the desired stereochemistry.

Substrate-Controlled Additions: The stereochemical outcome of nucleophilic additions to aldehydes containing a nearby stereocenter can be predicted and controlled, which is a key principle in the asymmetric synthesis of the building blocks for pyrrolizidine alkaloids. diva-portal.org

Chiral Pool Synthesis: Starting from readily available chiral molecules, such as (S)-malic acid, allows for the synthesis of optically active pyrrolizidine alkaloids. unigoa.ac.in

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions.

The stereochemistry at the C7 position is particularly important. A proposed SN2 mechanism for the reaction of a hydroxide (B78521) anion at the C7 atom of this compound would lead to an inversion of stereochemistry. researchgate.net However, experimental evidence suggests that the deacetylation to lycopsamine N-oxide does not proceed via an SN1 or SN2 mechanism at the C7 atom. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the "gold standard" for the analysis of pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides. uva.esresearchgate.net The polarity of N-oxides makes them well-suited for reversed-phase liquid chromatography.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) represents the forefront of analytical capability for this compound. The use of columns with sub-2 µm particles in UHPLC systems provides significant advantages over traditional HPLC, including improved chromatographic resolution, faster analysis times, and enhanced sensitivity. nih.govchromatographyonline.comresearchgate.net This is crucial for separating 7-O-Acetyllycopsamine N-oxide from its structural isomers, such as 7-O-Acetylintermedine N-oxide, which may co-occur in samples. researchgate.netresearchgate.net Methods have been developed for the simultaneous determination of dozens of PAs and PANOs, including this compound, in a single chromatographic run of less than 10-20 minutes. nih.govnih.gov

High-Performance Liquid Chromatography with Photodiode Array and Electrospray Ionization Tandem Quadrupole Mass Spectrometry (HPLC-PDA-ESI-tQ-MS/MS) is another powerful technique. While UHPLC offers speed and resolution benefits, validated HPLC methods remain widely used. The inclusion of a photodiode array (PDA) detector can provide additional spectral information, although PAs and their N-oxides lack a strong, distinctive chromophore, making UV detection less sensitive than MS. The core of the analysis relies on the high selectivity and sensitivity of the tandem quadrupole mass spectrometer (tQ-MS/MS) operating in multiple reaction monitoring (MRM) mode. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode particularly useful for highly polar compounds. Given that this compound is more polar than its tertiary amine counterpart, HILIC can offer better retention and separation from less polar matrix components compared to traditional reversed-phase chromatography. It uses a polar stationary phase with a primarily organic mobile phase, which can also enhance ESI-MS ionization efficiency.

A comparison of typical mobile phases used in these techniques is presented below.

Table 1: Comparison of Typical Chromatographic Conditions for PA/PANO Analysis

| Parameter | UHPLC-MS/MS | HPLC-MS/MS |

|---|---|---|

| Column | Sub-2 µm particles (e.g., C18, HSS T3) researchgate.netnih.gov | 3-5 µm particles (e.g., C18) researchgate.net |

| Mobile Phase A | Water with additive (e.g., 0.1% Formic Acid, Ammonium Formate) nih.govbund.de | Water with additive (e.g., Formic Acid, Ammonium Formate) bund.de |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with additive nih.govbund.de | Acetonitrile or Methanol with additive bund.de |

| Flow Rate | 0.3 - 0.6 mL/min chromatographyonline.comnih.gov | 0.8 - 1.2 mL/min |

| Analysis Time | < 16 min nih.gov | 20 - 40 min |

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural confirmation and quantification of this compound.

Mass Spectrometry (MS) Fragmentation Patterns: Tandem mass spectrometry (MS/MS) is crucial for providing structural information and achieving high selectivity. For this compound, analysis is performed in positive electrospray ionization mode (+ESI). The fragmentation pattern is characteristic of open-chain diester PANOs. A key fragment ion at m/z 214 is often observed, corresponding to the loss of the necic acid and the acetyl group from the protonated molecule. researchgate.netmjcce.org.mk This fragment helps distinguish it from monoester PANOs. The presence of the N-oxide group also leads to characteristic neutral losses. For instance, fragment ions at m/z 111 and 172 are noted as characteristic for monoester N-oxides, while ions at m/z 214 and 254 are typical for certain open-chain diester N-oxides. researchgate.netmjcce.org.mk The differentiation between isomers like this compound and 7-O-Acetylintermedine N-oxide relies on chromatographic separation, as they often produce identical mass spectra. nih.gov

Table 2: Characteristic MS/MS Fragments for PA Classes

| PA Class | Precursor Ion | Characteristic Fragment Ions (m/z) |

|---|---|---|

| Monoester N-oxides | [M+H]⁺ | 111, 172 researchgate.netmjcce.org.mk |

| Open Chain Diester N-oxides (7-acetylated) | [M+H]⁺ | 214 researchgate.netmjcce.org.mk |

| Tertiary Monoesters | [M+H]⁺ | 94, 120, 138, 156 researchgate.netmjcce.org.mk |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural elucidation. nih.gov While reference standards for this compound are available, NMR data helps confirm their identity. chemfaces.com Key signals in the ¹H NMR spectrum would include those for the acetyl methyl protons and the protons on the pyrrolizidine core. Compared to the tertiary amine (7-O-Acetyllycopsamine), the N-oxidation to this compound causes a significant downfield shift of the protons adjacent to the nitrogen atom (e.g., H-3, H-5, and H-8) due to the deshielding effect of the N-O bond. This characteristic shift confirms the presence of the N-oxide functionality.

Sample Preparation and Extraction Protocols for Pyrrolizidine Alkaloid N-oxides

The goal of sample preparation is to efficiently extract PANOs from complex matrices (e.g., honey, tea, milk, herbal supplements) and remove interfering substances. uva.esfao.org

Solvent Selection and Liquid Extraction: Due to the high polarity and basic nature of PAs and PANOs, extraction is typically performed with polar solvents, often acidified to ensure the alkaloids are in their protonated, more soluble salt form. uva.es A common and effective extraction solvent is a dilute aqueous solution of sulfuric acid (e.g., 0.05 M) or formic acid (e.g., 2%). uva.esmdpi.comresearchgate.net Methanol or ethanol, sometimes mixed with water and acid, are also used. fao.orgnih.gov The extraction process is often aided by ultrasonication or shaking. bund.demdpi.com

Solid-Phase Extraction (SPE): SPE is the most common cleanup technique, used to concentrate the analytes and remove matrix components that could cause ion suppression in the MS source. uva.esnih.gov

Strong Cation Exchange (SCX) SPE: This is a highly effective method that leverages the basicity of the pyrrolizidine nitrogen. uva.esfao.org The acidified sample extract is loaded onto the SCX cartridge, where the protonated PAs and PANOs are retained. The cartridge is washed with water and methanol to remove impurities. The analytes are then eluted with a basic methanolic solution, typically containing ammonia (B1221849) (e.g., 2.5-5% ammoniated methanol). researchgate.netnih.gov

Reversed-Phase (e.g., C18) SPE: This method separates compounds based on hydrophobicity. It can be used as a cleanup step, where the acidified extract is passed through the cartridge, retaining less polar interferences while the polar PANOs pass through. bund.dewur.nl Alternatively, after neutralization, the PANOs can be retained and later eluted.

Polymer-Based (e.g., PCX) SPE: Mixed-mode cartridges that combine reversed-phase and cation-exchange properties, such as PCX (polymer cation exchange), have also been shown to provide excellent cleanup and high recovery rates for a broad range of PAs and PANOs. researchgate.net

The final eluate is typically evaporated to dryness and reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis. bund.dewur.nl

Table 3: Common SPE Protocols for PANO Analysis

| SPE Type | Conditioning | Loading | Wash | Elution |

|---|---|---|---|---|

| SCX | Methanol, Water | Acidified sample extract uva.es | Water, Methanol | Methanol with Ammonia (e.g., 2.5-5%) researchgate.netnih.gov |

| C18 | Methanol, Water | Neutralized sample extract bund.de | Water, Water/Methanol mixtures | Methanol bund.de |

| PCX | Methanol, Water | Acidified sample extract researchgate.net | Water, Methanol | Methanol with Ammonia (e.g., 0.5%) researchgate.net |

Method Validation Parameters

To ensure the reliability of analytical results, methods for quantifying this compound must be thoroughly validated according to established guidelines. ddtjournal.netnpra.gov.my

Limits of Detection (LOD) and Limits of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ddtjournal.net For modern UHPLC-MS/MS methods, these limits are very low, reflecting the high sensitivity of the technique. LOQs are often determined as the lowest concentration point on a calibration curve that meets criteria for accuracy and precision (e.g., within ±20%). npra.gov.my

For tea samples, LOQs for various PANOs have been reported in the range of 0.1 to 2.5 µg/kg. nih.govresearchgate.net

For honey, reported LOQs can be as low as 0.05 to 1.00 µg/kg. nih.gov

For milk, LOQs have been established in the range of 0.045 to 2.273 µg/kg. nih.gov

Linearity: Linearity demonstrates that the instrument response is proportional to the analyte concentration over a specific range. Calibration curves are typically prepared using a series of standard solutions. For complex matrices, matrix-matched calibration standards are often used to compensate for matrix effects. mdpi.com A good linear relationship is indicated by a coefficient of determination (R²) greater than 0.99. nih.govresearchgate.net

Investigation of Analytical Artifacts and Transformations During Sample Processing

A significant challenge in the analysis of this compound is its potential for transformation during sample preparation, leading to inaccurate quantification.

Deacetylation: this compound is susceptible to deacetylation, particularly under certain conditions. Studies have shown that a near-total loss of this compound can occur during sample preparation, with a corresponding increase in the concentration of its deacetylated form, lycopsamine (B1675737) N-oxide. researchgate.netresearchgate.net This transformation has been observed when using protic solvents like methanol under alkaline conditions, such as during the elution step from an SCX SPE cartridge with ammoniated methanol, especially if combined with evaporation at elevated temperatures. researchgate.net This highlights the critical need to carefully control pH and temperature throughout the analytical process to preserve the integrity of the analyte.

Epoxidation: While less documented specifically for this compound, other PAs have been shown to undergo transformations like epoxidation during analysis, which could potentially be a concern. researchgate.net Careful optimization and validation of the entire analytical workflow are essential to identify and mitigate such artifact formation.

Structure Activity Relationship Sar and Mechanistic Studies

Influence of the N-oxide Moiety on Molecular Interactions

The transformation of a tertiary amine in a pyrrolizidine (B1209537) alkaloid to an N-oxide significantly alters the molecule's physicochemical properties, which in turn governs its molecular interactions. The N-oxide moiety, characterized by a highly polar N⁺-O⁻ bond, imparts a number of key characteristics to the molecule. acs.org

Firstly, the N-oxide group dramatically increases the polarity and water solubility of the compound compared to its parent tertiary amine. nih.gov This enhanced hydrophilicity can affect how the molecule is transported and stored within biological systems. nih.gov For instance, while the parent PAs are typically less water-soluble, their N-oxide counterparts behave more like polar, salt-like compounds. nih.gov This property is thought to make them less permeable to membranes. nih.gov

Secondly, the N-oxide functionality influences the molecule's redox potential. acs.org Pyrrolizidine alkaloid N-oxides (PANOs) are not directly metabolized to the toxic pyrrolic metabolites (dehydro-pyrrolizidine alkaloids or DHPAs). nih.govthieme-connect.com Instead, they can be reduced back to the parent tertiary amine alkaloid, a reaction that can occur within the body. thieme-connect.com This reduction is a critical step, as the parent alkaloid can then be metabolically activated by oxidation to form the reactive and toxic pyrrolic esters. thieme-connect.com The intestinal microflora and host tissues can both contribute to this reduction of PANOs. thieme-connect.com

Furthermore, the N-oxide group can participate in strong hydrogen bonding. acs.org This ability to form hydrogen bonds with water molecules can create a hydration barrier around the molecule, influencing its interaction with other biological molecules. acs.org The presence of the N-oxide can also alter the steric and electronic profile of the alkaloid, potentially affecting its binding to enzymes and receptors. Studies have shown that the N-oxide forms of PAs are generally less toxic than their parent compounds because they are not immediate precursors to the toxic pyrrolic metabolites. nih.govthieme-connect.com However, their potential for in vivo reduction means they can act as a reservoir for the formation of the parent toxic alkaloid.

Comparative Analysis of 7-O-Acetyllycopsamine N-oxide with Parent Alkaloids and Analogues

The structure of this compound, an open-chain diester, dictates its activity relative to its parent alkaloids and other structural analogues. nih.gov Key structural features that influence biological activity include the presence of the N-oxide, the acetylation at the 7-O position, the type of necine base, and the nature of the esterifying acids.

Compared to its parent alkaloid, 7-O-Acetyllycopsamine, the N-oxide form (AcLyN) is considered less toxic. This is because, as an N-oxide, it cannot be directly converted to the reactive pyrrolic species responsible for toxicity. thieme-connect.com However, its toxicity can be "reactivated" in vivo through reduction back to 7-O-Acetyllycopsamine.

The acetylation at the 7-O position also modulates activity. For instance, one study noted that 7-acetyllycopsamine (B1675738) N-oxide was slightly more potent in a genotoxicity assay than its non-acetylated counterpart, lycopsamine (B1675737) N-oxide. thieme-connect.com In contrast, another acetylated PA N-oxide, 7-acetylintermedine (B1226797) N-oxide, showed a genotoxic potency similar to its non-acetylated version. thieme-connect.com This suggests that the influence of acetylation can vary depending on the specific stereochemistry of the molecule.

The structure of the necine base (e.g., retronecine (B1221780) vs. heliotridine) and the acid moieties also have a substantial influence on toxicity, likely as much as the base configuration itself. nih.gov While 7-O-Acetyllycopsamine is a retronecine-type ester, comparisons with heliotridine-based esters show that the stereochemistry at the 7-position has a relatively minor influence on the balance between N-oxidation and pyrrole (B145914) formation. nih.gov

Table 1: Comparative Structural Features and Activity of Pyrrolizidine Alkaloids

| Feature | This compound | 7-O-Acetyllycopsamine | Lycopsamine | Macrocyclic Diesters (e.g., Senecionine) |

|---|---|---|---|---|

| Form | N-oxide | Tertiary Amine | Tertiary Amine | Tertiary Amine |

| Acetylation | Yes (at 7-O) | Yes (at 7-O) | No | Varies |

| Ester Type | Open Diester | Open Diester | Monoester | Macrocyclic Diester |

| Relative Toxicity | Lower, but can be reduced to toxic form thieme-connect.com | Higher than N-oxide | Generally lower toxicity | Generally higher toxicity than open diesters |

| Metabolism | Reduction to parent PA possible | Oxidation to toxic pyrroles thieme-connect.com | Oxidation to toxic pyrroles thieme-connect.com | Higher rate of pyrrole formation nih.gov |

| N-oxide/Pyrrole Ratio | Higher nih.gov | N/A | Lower than open diesters nih.gov | Lowest nih.gov |

Theoretical Considerations of N-O Bond Characteristics in Biological Systems

The N-O bond in pyrrolizidine alkaloid N-oxides is a dative covalent bond, often represented as N⁺-O⁻, which gives it a highly polar and zwitterionic character. acs.org This inherent polarity is fundamental to the molecule's behavior in biological systems. The N-O bond significantly influences the molecule's water solubility, membrane permeability, and interactions with biological macromolecules. acs.orgnih.gov

From a theoretical standpoint, the N-O bond is reactive under certain biological conditions. acs.org It can be reduced by various biological systems, including enzymes in the liver and the gut microbiota. thieme-connect.com This redox reactivity is a key aspect of its biological activity, as the reduction regenerates the parent tertiary amine, which is a substrate for metabolic activation to toxic pyrroles. thieme-connect.comfrontiersin.org

The stability and reactivity of the N-O bond are influenced by the surrounding chemical environment, including the substituents on the pyrrolizidine ring. acs.org The electronic nature of these substituents can affect the electron density at the nitrogen atom, thereby modulating the strength and polarity of the N-O bond.

Spectroscopic techniques provide insight into the N-O bond. In infrared (IR) spectroscopy, the N⁺-O⁻ bond typically shows a characteristic vibration band, which has been recorded in the range of 928 cm⁻¹ to 971 cm⁻¹ for various alkaloid N-oxides. mdpi.com In Nuclear Magnetic Resonance (NMR) spectroscopy, the introduction of the oxygen atom leads to a downfield shift in the signals of adjacent protons and carbons compared to the parent amine. acs.org

Computational studies, such as molecular dynamics simulations, can further elucidate the behavior of the N-O moiety. These studies can model the strong hydrogen bond interactions between the N-oxide and water molecules, which leads to the formation of a stable hydration shell. acs.org This hydration shell is critical in understanding the compound's low membrane permeability and its interactions in an aqueous biological environment. acs.orgnih.gov The electrochemical reduction of alkaloid N-oxides has also been studied, demonstrating their ability to be reduced back to the parent alkaloid form at mercury-based electrodes, which provides a model for the reduction processes that can occur in vivo. mdpi.com

Metabolic Studies Non Human, in Vitro Systems

Investigation of Metabolic Pathways Leading to Potential Reactive Intermediates (e.g., Cytochrome P450-mediated Conversions in in vitro hepatic microsome assays)

The bioactivation of 7-O-Acetyllycopsamine N-oxide into toxic metabolites is a multi-step process elucidated through in vitro studies, particularly those employing hepatic microsome assays. These systems are crucial for investigating the metabolic pathways of pyrrolizidine (B1209537) alkaloids (PAs). The N-oxide form is not directly metabolized into the ultimate reactive compounds. thieme-connect.com Instead, it serves as a pro-toxin that requires an initial reduction to its parent tertiary alkaloid, 7-O-Acetyllycopsamine, before toxic activation can occur. thieme-connect.com

Following the reduction, the parent alkaloid undergoes Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP450) enzymes present in liver microsomes. evitachem.com This enzymatic oxidation converts 7-O-Acetyllycopsamine into highly reactive electrophilic pyrrolic intermediates, such as dehydroretronecine (B1196577) (DHR) esters. These reactive metabolites are responsible for the compound's toxicity, as they can form covalent bonds with cellular macromolecules, including proteins and DNA, leading to cellular damage and genotoxicity.

The genotoxicity of this compound observed in some in vitro hepatic microsome assays is attributed to the presence of the necessary enzymatic machinery within these systems. The microsomes facilitate both the initial reduction of the N-oxide and the subsequent CYP450-dependent dehydrogenation to the reactive pyrroles. Research on other PAs, such as senecionine (B1681732), has indicated that specific isoforms like P450IIIA4 are key enzymes in human liver microsomes that catalyze both the bioactivation (formation of pyrrolic DHP) and the detoxification (N-oxide formation) processes. researchgate.net

Table 1: In Vitro Metabolic Activation of this compound

| Step | Process | System/Enzyme | Intermediate/Product | Significance |

|---|---|---|---|---|

| 1 | Reduction | Reductase enzymes in in vitro systems | 7-O-Acetyllycopsamine (Parent Alkaloid) | A necessary preliminary step for toxic activation. thieme-connect.com |

| 2 | Oxidation | Cytochrome P450 enzymes in hepatic microsomes. evitachem.com | Reactive Pyrrolic Intermediates. | These electrophilic products can bind to cellular macromolecules, causing toxicity. |

Enzymatic Reduction of N-oxide to Parent Alkaloid in in vitro Systems

Pyrrolizidine alkaloid N-oxides, including this compound, are typically less toxic than their corresponding parent alkaloids. mdpi.com Their toxic potential is unlocked through enzymatic reduction back to the tertiary amine form, a process that effectively reactivates the compound. thieme-connect.com

This reductive conversion is a critical metabolic event. While in an in vivo context this reduction is significantly carried out by intestinal microbiota, reductase enzymes capable of this conversion are also found in host tissues like the liver and can be active in in vitro test systems. thieme-connect.com The reduction of the N-oxide is an essential prerequisite for its bioactivation, as the N-oxide itself is not a substrate for the CYP450 enzymes that produce the toxic pyrrolic metabolites. thieme-connect.comresearchgate.net Therefore, the toxic potency of this compound in any biological system is highly dependent on the system's capacity to perform this reductive step. thieme-connect.com

The efficiency of this conversion in an in vitro setting is influenced by the redox state of the environment and the specific reductase activities inherent to the test system used. thieme-connect.com This highlights the necessity for in vitro models to possess adequate reductase activity to accurately predict the potential toxicity of PA N-oxides.

Table 2: In Vitro Reduction of this compound

| Parameter | Description | Finding | Reference(s) |

|---|---|---|---|

| Reaction | Enzymatic Reduction | The N-oxide is converted to its parent tertiary amine, 7-O-Acetyllycopsamine. | thieme-connect.com |

| Significance | Toxicological Reactivation | The reduced parent alkaloid becomes a substrate for CYP450-mediated bioactivation to toxic pyrroles. | thieme-connect.com |

| Enzymatic Source | Reductases | In an in vivo context, these enzymes are found in liver tissue and intestinal microbiota. | thieme-connect.com |

| In Vitro Relevance | Assay Requirement | The presence of reductase activity is crucial for in vitro systems to accurately assess the toxicity of the N-oxide. | thieme-connect.com |

Chemoinformatics and Computational Chemistry

Molecular Modeling and Electronic Structure Calculations (e.g., Density Functional Theory, Møller–Plesset Perturbation Theory)

Molecular modeling is a cornerstone of computational chemistry, enabling the simulation and prediction of molecular properties. Key to this is the calculation of the electronic structure, for which several ab initio and density-based methods are employed.

Density Functional Theory (DFT) has become a leading method for modeling and simulating chemical systems. unige.ch Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to determine the energy and other properties of a system. unige.chaps.org The core principle is that the ground-state energy is a unique functional of the electron density. aps.org Approximations for the exchange-correlation energy term are crucial in DFT applications. aps.org DFT has been successfully used to investigate the antiradical properties of other N-oxide containing compounds, where theoretical calculations of bond dissociation enthalpies and ionization potentials supported experimental findings. nih.gov For pyrrolizidine (B1209537) alkaloids, the class of compounds to which 7-O-Acetyllycopsamine N-oxide belongs, DFT simulations have been utilized alongside other descriptors to establish quantitative structure-activity relationships (QSAR). researchgate.net

Møller–Plesset (MP) Perturbation Theory is a post-Hartree-Fock method that improves upon the Hartree-Fock approximation by incorporating electron correlation effects. wikipedia.orgfupress.net This is achieved through Rayleigh-Schrödinger perturbation theory, typically applied to the second (MP2), third (MP3), or fourth (MP4) order. wikipedia.org The method treats the electron correlation potential as a perturbation to the Hartree-Fock Hamiltonian. wikipedia.org MP2 is a standard level of theory used for calculating small systems and is known for its ability to handle electron correlation at a reasonable computational cost. wikipedia.orgresearchgate.net While highly accurate for some systems, the MPn series is not always convergent and can be computationally expensive at higher orders. wikipedia.orgsmu.edu The development of density fitting (DF) techniques, such as DF-MP2, has significantly reduced the computational cost, making the method applicable to larger systems. scispace.com

The table below summarizes key aspects of these computational methods.

Table 1: Overview of Computational Chemistry Methods| Method | Core Principle | Common Applications | Notes |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculates system energy based on its electron density. | Geometry optimization, electronic properties, reaction mechanisms, spectroscopic predictions. | Computationally less expensive than wavefunction-based methods of similar accuracy. aps.org |

| Møller–Plesset Perturbation Theory (MP2) | Adds electron correlation effects to the Hartree-Fock method via perturbation theory. | High-accuracy energy calculations, intermolecular interactions, systems where electron correlation is critical. | Provides a good balance of accuracy and cost for many systems. wikipedia.orgscispace.com |

Prediction of Molecular Interactions and Reactivity

In a theoretical SN1 reaction , the process would involve the formation of an intermediate carbocation, which could then be attacked by a nucleophile from either side, leading to a racemic mixture of products. researchgate.net

In a theoretical SN2 reaction , the nucleophile would attack from the backside, causing an inversion of the stereochemistry at the C7 position. researchgate.net

In the specific case of this compound reacting to form lycopsamine (B1675737) N-oxide, experimental analysis did not detect the expected products of either an SN1 or SN2 reaction (echinatine N-oxide or rinderine (B1680642) N-oxide). researchgate.net This suggests that the degradation of the acetylated N-oxide to its non-acetylated form does not proceed through these specific nucleophilic substitution pathways at the C7 atom. researchgate.net Such computational predictions, when compared with experimental results, are vital for elucidating reaction pathways.

In Silico Approaches to Structure-Activity Relationship Elucidation

In silico methods are increasingly used to predict the biological activity of compounds and to understand the relationship between their chemical structure and biological function (Structure-Activity Relationship, SAR).

For pyrrolizidine alkaloids, the N-oxide forms are generally considered less toxic than the parent alkaloids. However, they can be reduced back to the parent compound in vivo, reactivating their toxicity. thieme-connect.com Computational approaches can help to quantify these differences. For instance, a genotoxicity study using the γH2AX assay in human HepaRG liver cells found that 7-acetyllycopsamine (B1675738) N-oxide was slightly more potent than its non-acetylated counterpart, lycopsamine N-oxide. thieme-connect.com This highlights the subtle structural modifications that can influence biological activity.

Physiologically based pharmacokinetic (PBPK) simulations represent another powerful in silico tool. These models predict the absorption, distribution, metabolism, and excretion (ADME) of a compound. simulations-plus.com In a study that identified 95 constituents from various botanicals, this compound was included in PBPK simulations to estimate internal concentrations following a given dose, which is a critical step in safety and risk assessment. simulations-plus.com

The broader class of aromatic N-oxides has been analyzed as a potential structural alert for mutagenicity. nih.gov While a general association for the entire class was not confirmed, as many mutagenic examples contained other known alerts, this type of analysis showcases how computational toxicology and SAR are used for regulatory purposes to predict potential hazards based on chemical structure. nih.gov

Q & A

Q. What analytical methods are recommended for the initial identification of 7-O-Acetyllycopsamine N-oxide in plant extracts?

- Methodological Answer : High-resolution accurate mass (HRAM) LC-MS/MS is the gold standard for identification. Key diagnostic ions include MH⁺ m/z 358.2 and fragment ions at m/z 137, 214, and 180, which are consistent with neutral loss patterns of pyrrolizidine alkaloid (PA) N-oxides . Chromatographic separation should be optimized using reversed-phase columns (e.g., C18) with mobile phases containing ammonium formate to enhance ionization efficiency .

Q. How does the N-oxide functional group influence the physicochemical properties of 7-O-Acetyllycopsamine compared to its free base?

- Methodological Answer : The N-oxide group increases polarity, reducing retention time in reversed-phase chromatography compared to the non-oxidized form. It also alters fragmentation patterns in MS/MS, with characteristic neutral losses (e.g., –28 amu for CO) and diagnostic ions (e.g., m/z 137) . Stability studies indicate N-oxides are prone to reduction under acidic conditions, necessitating careful sample preparation to avoid artifact formation .

Q. Which plant species are known to biosynthesize this compound?

- Methodological Answer : This compound has been detected in Echium vulgare L. and Parsonsia straminea using HRAM LC-MS/MS. Confirmation requires comparative analysis with authenticated reference standards and validation via zinc-dust reduction assays to distinguish N-oxides from their parent alkaloids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported detection limits for this compound across different matrices (e.g., honey vs. plant tissues)?

- Methodological Answer : Matrix effects (e.g., sugar content in honey) suppress ionization efficiency, necessitating matrix-matched calibration or standard addition methods. Online solid-phase extraction (SPE) coupled with UHPLC-MS/MS improves sensitivity in complex matrices, achieving quantification limits of 10–300 µg/kg . Discrepancies in literature data often arise from inconsistent SPE protocols or insufficient cleanup steps .

Q. What experimental strategies are critical for elucidating the metabolic pathways of this compound in herbivores or insects?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ¹³C) combined with in vitro incubation assays using hepatic microsomes can track N-oxide reduction and acetylation pathways. For insect studies, feeding trials with E. vulgare-derived PAs followed by LC-HRMS metabolomics are recommended to identify detoxification products .

Q. How can structural alerts for mutagenicity be assessed for this compound?

- Methodological Answer : Computational (Q)SAR models should prioritize the aromatic N-oxide substructure, which is a known mutagenicity alert. In vitro assays (e.g., Ames test) using S9 metabolic activation are essential to validate predictions, as N-oxides may require enzymatic reduction to exert genotoxic effects .

Q. What are the challenges in synthesizing this compound for reference standards?

- Methodological Answer : Chemical synthesis requires regioselective acetylation at the C7 position and controlled oxidation of the pyrrolizidine core. Challenges include avoiding over-oxidation and stabilizing the N-oxide group during purification. Semi-synthesis from lycopsamine via enzymatic acetylation (e.g., acetyltransferases) offers a biologically relevant alternative .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.